molecular formula C36H58O10 B1229343 (+)-Rosamultin

(+)-Rosamultin

Cat. No.: B1229343
M. Wt: 650.8 g/mol
InChI Key: MLKQAGPAYHTNQQ-FHZCGXLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Rosamultin is a natural product found in Pimpinella saxifraga and Pimpinella major with data available.

Scientific Research Applications

Antioxidant and Cardioprotective Effects

Mechanism of Action
Research indicates that (+)-Rosamultin exhibits significant antioxidant properties, protecting cells from oxidative damage. In studies involving H9c2 cardiomyocytes subjected to hydrogen peroxide-induced oxidative stress, rosamultin treatment resulted in:

  • Increased expression of anti-apoptotic proteins (Bcl-2 and pCryAB).
  • Decreased levels of pro-apoptotic proteins (Bax, Cyt-c, Caspase-3, and Caspase-9) .
  • Enhanced activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while reducing malondialdehyde (MDA) production .

Case Study: H9c2 Cardiomyocytes
In a controlled study, cardiomyocytes pretreated with rosamultin demonstrated improved cell viability and reduced lactate dehydrogenase (LDH) release compared to untreated controls, confirming its cardioprotective potential against oxidative stress .

Nephroprotective Effects

Mechanism of Action
this compound has shown promising results in protecting against nephrotoxicity induced by cisplatin. The compound enhances cell viability in HEK293 cells exposed to cisplatin and reduces kidney damage in vivo. Key findings include:

  • Decreased blood urea nitrogen levels and urinary protein excretion.
  • Amelioration of histopathological damage in renal tissues .
  • Inhibition of apoptosis-related signaling pathways, specifically the PERK-eIF2α-ATF4 pathway .

Case Study: Cisplatin-Induced Nephrotoxicity
In a study involving mice treated with cisplatin, those receiving rosamultin showed significantly improved renal function markers and reduced oxidative stress indicators compared to control groups .

Anti-Radiation Injury Effects

Mechanism of Action
Recent studies have explored the potential of this compound in mitigating radiation-induced injuries. The compound was found to:

  • Improve survival rates in irradiated mice.
  • Limit leukocyte depletion and reduce damage to the spleen and small intestine.
  • Modulate apoptotic pathways by reversing the downregulation of BCL-2 and upregulation of BAX proteins following radiation exposure .

Case Study: Mouse Model of Radiation Injury
In a controlled experiment with whole-body X-ray irradiation, rosamultin administration significantly reduced tissue damage and promoted DNA repair mechanisms, highlighting its potential role as a protective agent in radiotherapy .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Cardioprotective Effects Antioxidant activity; modulation of apoptotic pathwaysIncreased Bcl-2 expression; decreased LDH release; improved cell viability
Nephroprotective Effects Inhibition of nephrotoxic pathways; antioxidant propertiesReduced kidney damage; improved renal function markers
Anti-Radiation Injury Modulation of apoptotic signaling; DNA repair promotionEnhanced survival; reduced tissue damage post-radiation

Properties

Molecular Formula

C36H58O10

Molecular Weight

650.8 g/mol

IUPAC Name

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28+,29?,32+,33-,34-,35-,36+/m1/s1

InChI Key

MLKQAGPAYHTNQQ-FHZCGXLGSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O

Synonyms

rosamultin

Origin of Product

United States

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